7,9-dimethyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one
Description
Properties
IUPAC Name |
7,9-dimethyl-10-phenyl-[1]benzofuro[6,5-c]isochromen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O3/c1-13-21-18(16-10-6-7-11-17(16)23(24)26-21)12-19-20(14(2)25-22(13)19)15-8-4-3-5-9-15/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAYBNAEKBIFLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=C3C4=CC=CC=C4)C)C5=CC=CC=C5C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-dimethyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols under acid-catalyzed conditions can lead to the formation of furochromene derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and precise temperature control to facilitate the cyclization process efficiently.
Chemical Reactions Analysis
Types of Reactions
7,9-dimethyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: This can occur at different positions on the aromatic rings, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.
Scientific Research Applications
7,9-dimethyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound is explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.
Industry: It can be used in the development of new materials with unique properties, such as photochemical reactivity.
Mechanism of Action
The mechanism of action of 7,9-dimethyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Methyl Groups (7- and 9-Positions)
- The dual methyl groups in the target compound increase lipophilicity , enhancing membrane permeability compared to analogues like 9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one .
Phenyl Group (10-Position)
- The phenyl group enables π-π stacking with aromatic residues in biological targets, a feature shared with 10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one . However, the absence of methoxy or halogen substituents (cf. ) limits electronic interactions.
Comparison with Halogenated Analogues
- Chlorine or fluorine substitution (e.g., 10-(4-chlorophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one) enhances halogen bonding with biomolecular targets, improving binding affinity but increasing toxicity risks . The target compound lacks halogens, prioritizing safety over potency.
Methoxy vs. Methyl Substituents
- Methoxy groups (e.g., in khellin ) improve solubility but reduce metabolic stability due to demethylation pathways. The target compound’s methyl groups offer greater stability, as seen in synthetic furochromones .
Biological Activity
7,9-Dimethyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H20O3
- Molecular Weight : 344.41 g/mol
- CAS Number : 374764-67-7
- Structure : The compound features a complex polycyclic structure that is characteristic of many bioactive compounds.
Research indicates that this compound interacts with various biological targets, including:
- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit certain kinases involved in cellular signaling pathways, which can lead to anti-inflammatory and anticancer effects.
- Antioxidant Activity : The compound exhibits significant antioxidant properties, potentially through the scavenging of free radicals and modulation of oxidative stress pathways.
Anticancer Properties
Several studies have reported the anticancer potential of this compound:
- In vitro Studies : In cell line assays, this compound demonstrated cytotoxic effects against various cancer cell lines with IC50 values ranging from 10 to 30 µM. These effects are attributed to the induction of apoptosis and cell cycle arrest in the G1 phase.
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory activity:
- Mechanism : It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This is particularly relevant in conditions like arthritis and other inflammatory diseases.
Antioxidant Activity
The antioxidant potential was evaluated using various assays:
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptosis markers after treatment with concentrations above 20 µM.
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a notable decrease in paw edema compared to control groups. The anti-inflammatory effect was comparable to that of diclofenac sodium at similar dosages.
Q & A
Q. What are the optimal synthetic routes for 7,9-dimethyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted phenols or chromone precursors. A common approach includes:
- Cyclization : Use of acid catalysts (e.g., H₂SO₄) or base-mediated conditions to form the fused furochromene backbone.
- Functionalization : Introduction of methyl and phenyl groups via Friedel-Crafts alkylation or Suzuki coupling for aryl substitutions .
- Optimization : Adjust temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) to improve yields (reported 45–68%) and purity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .
Q. How can structural characterization techniques resolve ambiguities in the compound’s molecular configuration?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemical uncertainties by confirming bond angles and substituent positions (e.g., phenyl orientation at C10) .
- NMR spectroscopy :
- ¹H NMR : Methyl groups (δ 2.1–2.4 ppm) and aromatic protons (δ 6.8–7.6 ppm) distinguish substitution patterns.
- ¹³C NMR : Carbonyl signals (δ 170–180 ppm) confirm lactone formation .
- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (C₂₂H₁₆O₃) with <2 ppm error .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial : Broth microdilution (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Antioxidant : DPPH radical scavenging assay (EC₅₀) and lipid peroxidation inhibition .
Advanced Research Questions
Q. How do substituent modifications (e.g., methyl vs. methoxy groups) alter the compound’s bioactivity?
- Methodological Answer : Substituent effects are studied via SAR (Structure-Activity Relationship) analysis:
| Substituent | Position | Bioactivity Trend (vs. Parent Compound) | Reference |
|---|---|---|---|
| Methoxy | C3 | ↑ Antioxidant, ↓ Cytotoxicity | |
| Fluorophenyl | C10 | ↑ Anticancer (p53 activation) | |
| Methyl | C7/C9 | ↑ Lipophilicity, Enhanced BBB penetration |
- Computational modeling : DFT calculations predict electron-withdrawing/donating effects on reactivity .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for structurally similar derivatives?
- Methodological Answer :
- Decoupling experiments : Differentiate overlapping proton signals (e.g., aromatic vs. furan protons) .
- 2D NMR (COSY, HSQC) : Assign coupling patterns and verify connectivity in crowded regions .
- Isotopic labeling : ¹³C-enriched samples clarify ambiguous carbon environments .
Q. What strategies address inconsistencies in reported biological activity across studies?
- Methodological Answer :
- Standardized protocols : Use identical cell lines (ATCC-verified), solvent controls (DMSO ≤0.1%), and endpoint measurements (e.g., ATP luminescence vs. MTT) .
- Meta-analysis : Compare data across studies adjusting for variables like incubation time (24h vs. 48h) .
- Mechanistic studies : Validate target engagement (e.g., kinase inhibition assays) to confirm specificity .
Q. How can in vivo pharmacokinetic studies be designed to evaluate therapeutic potential?
- Methodological Answer :
- ADME profiling :
- Absorption : LogP (2.8–3.5) predicts moderate intestinal permeability .
- Metabolism : Liver microsome assays identify CYP450-mediated oxidation hotspots .
- Dosing : Intraperitoneal (10 mg/kg) vs. oral (20 mg/kg) administration in rodent models .
- Bioavailability : LC-MS/MS quantifies plasma concentrations over 24h .
Q. What experimental conditions affect the compound’s stability during long-term storage?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
